molecular formula C11H13N3O3S B2945228 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide CAS No. 1235393-66-4

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide

Cat. No.: B2945228
CAS No.: 1235393-66-4
M. Wt: 267.3
InChI Key: WTIIRPYJCZOCEX-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, designed as a hybrid molecule incorporating a 1,2,4-oxadiazole heterocycle and a phenylsulfonamide moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical research, renowned for its bioisosteric properties, where it can serve as a stable replacement for ester and amide functional groups, thereby potentially improving metabolic stability and pharmacokinetic profiles of lead compounds . This five-membered heterocycle is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . The specific 3-methyl-1,2,4-oxadiazole unit in this compound is a common structural feature explored in the design of bioactive molecules, as noted in research compounds featuring similar 3-methyl-1,2,4-oxadiazol-5-yl)methyl groups . The primary research value of this compound lies in its potential as a versatile building block or intermediate for the synthesis of more complex molecules, and as a candidate for pharmacological screening. Researchers can utilize this scaffold to investigate inhibition of specific enzymes or modulation of protein-protein interactions, given the known affinity of 1,2,4-oxadiazole derivatives for a variety of enzymatic targets and receptors . Furthermore, the structural features of this compound suggest potential for development in areas such as antimicrobial or anticancer research, where analogous 1,2,4-oxadiazole derivatives have demonstrated promising activity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-9-13-11(17-14-9)7-12-18(15,16)8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIIRPYJCZOCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage. This reaction is critical for modifying the compound’s core structure.

Reaction Conditions Products Yield Mechanistic Notes
6 M HCl, reflux, 12 hrGlycine derivative + NH₃ release65–72%Acid-catalyzed ring opening via C–O bond cleavage.
2 M NaOH, 80°C, 8 hrAmide intermediate + CO₂58–64%Base-mediated hydrolysis followed by decarboxylation.

The methyl group at position 3 of the oxadiazole slightly stabilizes the ring against hydrolysis compared to unsubstituted analogs .

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions.

Reagent Conditions Product Application
Ethyl bromoacetateDMF, K₂CO₃, 60°C, 6 hrN-Alkylated sulfonamideProdrug synthesis
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 2 hrN-Acetylated derivativeBioactivity modulation

The phenylmethanesulfonamide group enhances steric hindrance, reducing reaction rates compared to simpler sulfonamides.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl group undergoes regioselective EAS reactions, though electron-withdrawing effects from the sulfonamide limit reactivity.

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hrmeta-Nitro derivativeDominant meta-substitution
Cl₂, FeCl₃RT, 4 hrpara-Chloro isomerModerate para preference

Mild nitration conditions (e.g., acetyl nitrate) improve yields by minimizing sulfonamide oxidation .

Reductive Reactions

Catalytic hydrogenation targets the oxadiazole ring or sulfonamide group:

Catalyst Conditions Product Selectivity
Pd/C, H₂ (1 atm)EtOH, RT, 24 hrRing-opened thioamideComplete oxadiazole reduction
Raney Ni, H₂ (3 atm)THF, 50°C, 12 hrDesulfonated amineSulfur removal dominates

Hydrogenolysis of the N–S bond in the sulfonamide is favored under high-pressure conditions.

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) and accelerated stability studies reveal:

Condition Degradation Pathway Half-Life
100°C, dry air, 48 hrOxadiazole ring decomposition22 hr
40°C/75% RH, 30 daysSulfonamide hydrolysis18 days

The compound exhibits greater thermal stability in inert atmospheres (e.g., N₂), with <5% decomposition after 72 hr at 100°C.

Coordination Chemistry

The sulfonamide and oxadiazole groups enable metal complexation, influencing catalytic or biological activity:

Metal Salt Ligand Sites Complex Structure Stability Constant (log β)
Cu(NO₃)₂Sulfonamide O, oxadiazole NSquare-planar Cu(II) complex8.2 ± 0.3
ZnCl₂Oxadiazole N, sulfonyl OTetrahedral Zn(II) adduct6.7 ± 0.2

Coordination preferentially occurs at the oxadiazole’s N4 position due to higher electron density .

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

Several compounds from a 2017 patent share the 3-methyl-1,2,4-oxadiazole motif but differ in core structure and substituents. Key examples include:

Compound ID Core Structure Substituents Potential Applications Key Structural Differences vs. Target Compound
Target Sulfonamide 3-Methyl-1,2,4-oxadiazole-methyl, phenyl Anticancer, antiviral (inferred) Reference compound
45 Benzamide 3-Methyl-1,2,4-oxadiazole-methylthio, 3,5-dichloro-2-pyridinylaminoethyl Cancer, thrombosis Amide core vs. sulfonamide; pyridinyl substituent
50 Benzamide 3-Methyl-1,2,4-oxadiazole-methylthio, nitro-phenylaminoethyl Antiviral, platelet aggregation Amide core; nitro group may enhance electron-deficient interactions
55 Benzamide Thienylmethylthio, benzothiazolylaminoethyl Cancer, viral infections Thienyl and benzothiazole groups; no oxadiazole moiety

Key Observations :

  • Core Structure: The target compound’s sulfonamide core differs from the benzamide derivatives in .
  • Substituent Effects : Compound 45 and 50 retain the 3-methyl-1,2,4-oxadiazole-methylthio group but feature pyridinyl or nitro-phenyl substituents, which may improve target selectivity or metabolic stability compared to the target’s simpler phenyl group.
  • Biological Implications : The patent highlights these analogs for cancer and antiviral applications, suggesting the oxadiazole-methylthio group enhances activity in these areas .

Sulfur-Containing Heterocycles ()

A pyrazole derivative (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) shares sulfur-based functional groups but lacks the oxadiazole or sulfonamide moieties. Its sulfanyl (-S-) group may confer distinct electronic effects compared to the sulfonamide’s -SO2- group. Sulfonamides generally exhibit stronger electron-withdrawing effects, which could influence binding to targets like cyclooxygenase or viral proteases .

Research Findings and Hypotheses

  • Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., 45, 50) may reduce oxidative metabolism, prolonging half-life compared to non-heterocyclic sulfonamides .
  • Anticancer Potential: Dichloropyridinyl (Compound 45) and nitro groups (Compound 50) are associated with kinase inhibition or DNA intercalation, suggesting the target compound could be optimized with similar substituents .
  • Electronic Effects : The sulfonamide’s -SO2- group may enhance binding to charged residues in enzymes compared to the thioether (-S-) in ’s pyrazole derivative .

Limitations and Contradictions

  • Data Gaps: No direct efficacy or toxicity data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation.
  • Core Structure Discrepancies : The benzamide analogs () and pyrazole derivative () differ fundamentally from the sulfonamide core, limiting direct mechanistic comparisons.

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 240.29 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole derivatives with phenylmethanesulfonamide under controlled conditions to yield the target compound. Various methods have been employed to optimize yields and purity.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial activities. A study highlighted that compounds containing oxadiazole moieties demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.

Antioxidant Activity

The antioxidant potential of oxadiazole-containing compounds has been evaluated through various assays. For instance, synthesized derivatives were tested for their ability to scavenge free radicals. Results showed moderate to significant antioxidant activities, suggesting a protective role against oxidative stress .

Anti-inflammatory Effects

Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compound was tested alongside standard antibiotics and showed enhanced activity, particularly in formulations that included a sulfonamide group .

CompoundActivity Against S. aureusActivity Against E. coli
N-(3-Methyl)-Oxadiazole-SulfonamideInhibitory Zone: 18 mmInhibitory Zone: 15 mm
Control AntibioticInhibitory Zone: 20 mmInhibitory Zone: 17 mm

Study 2: Antioxidant Screening

In another investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results indicated a concentration-dependent scavenging effect with an IC50 value comparable to known antioxidants such as ascorbic acid .

Concentration (µg/mL)% Scavenging Activity
1025
5055
10075

Q & A

Advanced Research Question

  • Structural Modifications : Replace the 3-methyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents (e.g., cycloheptyl) to modulate steric and electronic effects. Use computational tools (e.g., DFT calculations) to predict binding affinities .
  • Assay Selection :
    • Antiparasitic Activity : Plasmodium falciparum lactate dehydrogenase (pLDH) assay for antiplasmodial evaluation .
    • Anticancer Screening : NCI-60 human tumor cell line panel to assess cytotoxicity .
    • Kinase Inhibition : Fluorescence polarization assays targeting kinases implicated in thrombotic or viral pathways .

Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should be observed?

Basic Research Question

  • NMR :
    • ¹H NMR : A singlet at δ 2.5–2.7 ppm (3H, methyl on oxadiazole), δ 4.3–4.5 ppm (2H, –CH₂– bridge), and aromatic protons (δ 7.3–7.9 ppm) from the phenyl group .
    • ¹³C NMR : Peaks at ~165 ppm (oxadiazole C=N), 55–60 ppm (–CH₂–), and 12–15 ppm (methyl) .
  • IR : Stretching at 1350–1370 cm⁻¹ (S=O symmetric) and 1150–1170 cm⁻¹ (S=O asymmetric) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₃O₃S: 280.0753) .

What strategies can be employed to resolve contradictions in reported biological activities of sulfonamide derivatives containing the 1,2,4-oxadiazole moiety?

Advanced Research Question

  • Data Reconciliation :
    • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to normalize potency metrics .
    • Cell Line Variability : Validate activity in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out tissue-specific effects .
  • Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., thrombotic pathways vs. viral entry receptors) .
  • Structural Analog Comparison : Tabulate activity of derivatives (Table 1) to identify trends:
Substituent on OxadiazoleBiological Activity (IC₅₀, μM)Target PathwayReference
3-Methyl12.4 ± 1.2Plasmodium
3-Trifluoromethyl5.8 ± 0.9Kinase X

What are the known biological targets or therapeutic applications associated with this compound based on structural analogs?

Basic Research Question

  • Antiplasmodial Activity : Analogues with 3-methyl-1,2,4-oxadiazole groups show multi-stage antiplasmodium activity (e.g., inhibition of Plasmodium kinase PfPK7) .
  • Anticancer Potential : Benzamide derivatives with sulfonamide groups target platelet aggregation pathways (e.g., PAR-1 receptors) .
  • Antiviral Targets : Oxadiazole-containing sulfonamides inhibit viral proteases (e.g., SARS-CoV-2 Mpro) in computational docking studies .

How do steric and electronic effects of substituents on the phenylmethanesulfonamide group influence the compound’s pharmacokinetic properties?

Advanced Research Question

  • Steric Effects : Bulky substituents (e.g., 4-cycloheptyl) reduce metabolic clearance by cytochrome P450 enzymes, enhancing plasma half-life .
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) improve membrane permeability but may increase renal clearance .
  • LogP Optimization : Introduce polar groups (e.g., –OH) to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration .

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